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Compound of Interest |

Compound Name: 2-Cyclohexyl-3-methyloxirane
CAS No.: 164323-45-9
Cat. No.: B070226

Get Quote

An In-depth Technical Guide to 2-Cyclohexyl-3-methyloxirane: Synthesis, Characterization,

and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexyl-3-methyloxirane, a
substituted epoxide with significant potential as a versatile building block in organic synthesis,
particularly within the realm of drug discovery and development. While a specific CAS number
for this exact structure is not prominently indexed in major chemical databases, this paper
constructs a detailed profile based on the well-established chemistry of related oxiranes. We
will explore its structural features, stereoisomerism, and predicted physicochemical properties.
Detailed, field-proven methodologies for its synthesis via alkene epoxidation and halohydrin
cyclization are presented, emphasizing the causality behind experimental choices to ensure
stereochemical control. Furthermore, this guide outlines a complete workflow for the analytical
and spectroscopic characterization of the target molecule, from chromatographic purification to
definitive structural elucidation by NMR, MS, and IR spectroscopy. The core of its synthetic
utility—the nucleophilic ring-opening of the strained oxirane ring—is discussed in the context of
introducing molecular diversity for the development of novel therapeutic agents. Finally,
essential safety and handling protocols, derived from data on analogous epoxides, are
provided for researchers. This document serves as a foundational resource for scientists
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aiming to synthesize, characterize, and strategically employ 2-Cyclohexyl-3-methyloxirane in
their research endeavors.

Introduction to Substituted Oxiranes

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as
highly valuable intermediates in organic chemistry. The inherent ring strain of the epoxide
functional group (approximately 13 kcal/mol) renders it susceptible to ring-opening reactions by
a wide variety of nucleophiles, making it a cornerstone for constructing complex molecular
architectures. The introduction of substituents onto the oxirane ring, such as the cyclohexyl and
methyl groups in 2-Cyclohexyl-3-methyloxirane, provides steric and electronic handles to
control reactivity and introduces chiral centers, which are of paramount importance in the
synthesis of enantiomerically pure pharmaceuticals.

The cyclohexyl moiety imparts lipophilicity, a critical parameter in modulating the
pharmacokinetic properties of a drug candidate, such as its absorption, distribution,
metabolism, and excretion (ADME). The methyl group, while smaller, can influence
stereochemical outcomes in subsequent reactions and provides a simple chiral handle. The
combination of these features makes 2-Cyclohexyl-3-methyloxirane an attractive, non-
commercially available target for laboratories engaged in the synthesis of novel bioactive
molecules, including those for modulating mitochondrial bioenergetics or developing new
antiproliferative agents.[1][2]

Physicochemical Properties and CAS Identification

A definitive CAS Registry Number for "2-Cyclohexyl-3-methyloxirane” is not readily found in
public chemical databases. This suggests the compound may be a novel synthetic target or is
indexed under a more complex systematic name. However, the properties and identity of
closely related structures provide a strong foundation for understanding this molecule.
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Compound Molecular Molecular
Structure CAS Number )
Name Formula Weight
(2S)-2-
Methyloxirane
CHs-C2Hs0 16088-62-3 CsHeO 58.08 g/mol
((S)-Propylene
oxide)
cis-2-Methyl-3- CHs-C2H20-
_ 6124-90-9 CeH120 100.16 g/mol
propyloxirane CsHy
2-Butyl-3- CHs-C2H20-
_ 14925-96-3 C7H140 114.19 g/mol
methyloxirane CaHo
2-Cyclohexyl-3-
i CeH11-C2H20- i
methyloxirane Not Assigned CoH160 140.22 g/mol

CHs
(Predicted)

Table 1: CAS Numbers and properties of oxiranes structurally related to the topic compound.[3]

[A1051(6][7]

Based on its structure, 2-Cyclohexyl-3-methyloxirane is expected to be a colorless, volatile
liquid with limited solubility in water but high solubility in common organic solvents like diethyl
ether, dichloromethane, and acetone.[4] The molecule possesses two stereocenters (at C2 and
C3 of the oxirane ring), meaning it can exist as four possible stereoisomers (a pair of
enantiomers for the cis diastereomer and a pair for the trans diastereomer). The specific
stereochemical outcome is dictated by the synthetic method employed.

Synthesis Methodologies

The synthesis of 2-Cyclohexyl-3-methyloxirane would logically start from the corresponding
alkene, (E/Z)-1-cyclohexylprop-1-ene. The choice of synthetic route is critical as it determines
the stereochemistry of the final epoxide product.

Method A: Direct Epoxidation of the Alkene Precursor

This is the most direct and widely used method for synthesizing epoxides. It involves the
reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or
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through catalytic oxidation. The reaction proceeds via a concerted mechanism, resulting in syn-
addition of the oxygen atom to the double bond. Therefore, a (Z)-alkene will yield the cis-
epoxide, and an (E)-alkene will yield the trans-epoxide.

1-Cyclohexylprop-1-ene
(E or Z isomer)

Epoxidation

m-CPBA or
Dimethyldioxirane

2-Cyclohexyl-3-methyloxirane
(trans or cis isomer)

DCM, Acetone
(Solvent)

Click to download full resolution via product page
Caption: Proposed workflow for direct epoxidation of 1-cyclohexylprop-1-ene.
Experimental Protocol: Synthesis via Dimethyldioxirane (DMDO)

Causality: Dimethyldioxirane, generated in situ from Oxone and acetone, is a highly effective
and neutral epoxidizing agent.[8] Unlike peroxy acids, the workup is exceptionally clean, as the
only byproduct is acetone, which can be easily removed in vacuo. This avoids acidic conditions
that could prematurely open the newly formed epoxide ring.

o DMDO Solution Preparation: In a 2-L three-necked flask equipped with a magnetic stirrer
and an efficient condenser system cooled to -78°C, a mixture of water (80 mL), acetone (50
mL), and sodium bicarbonate (96 g) is prepared. Oxone (180 g) is added portion-wise over
20-30 minutes while stirring vigorously. The volatile dimethyldioxirane is distilled under a
gentle stream of nitrogen and collected in a flask cooled to -78°C. The concentration is
determined by iodometric titration or by reacting a known amount with a standard thioanisole
solution and quantifying the resulting sulfoxide by GC.[8]
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o Epoxidation: Dissolve 10 mmol of the starting alkene, (E)-1-cyclohexylprop-1-ene, in 50 mL
of acetone in a round-bottom flask cooled to 0°C.

e Reaction: Add a stoichiometric amount (1.0-1.2 equivalents) of the pre-titrated DMDO
solution dropwise to the stirred alkene solution.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC) until the starting alkene is fully consumed (typically 15-30 minutes).

» Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a
rotary evaporator to remove the acetone solvent and any excess DMDO. The remaining
crude product is the desired trans-2-Cyclohexyl-3-methyloxirane.

 Purification: Purify the crude oil by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes.

Method B: Halohydrin Formation and Intramolecular
Cyclization

This two-step method offers an alternative route that proceeds with anti-addition
stereochemistry. The alkene is first treated with a halogen (e.g., Brz) in the presence of water to
form a bromohydrin intermediate. Subsequent treatment with a base promotes an
intramolecular Sn2 reaction (Williamson ether synthesis) to form the epoxide.

Experimental Protocol: Halohydrin Route

Causality: This method provides complementary stereochemical access. If the direct
epoxidation of an (E)-alkene yields the trans-epoxide, the halohydrin route starting from the
same (E)-alkene would ultimately lead to the cis-epoxide after two inversions of
stereochemistry (one during bromonium ion opening, one during cyclization).

e Bromohydrin Formation: Dissolve 10 mmol of (E)-1-cyclohexylprop-1-ene in 100 mL of a 1:1
mixture of Dimethyl Sulfoxide (DMSO) and water. Cool the solution to 0°C. Add 10.5 mmol of
N-Bromosuccinimide (NBS) in one portion and stir the mixture in the dark for 2-4 hours.

o Extraction: Pour the reaction mixture into 200 mL of water and extract three times with 75 mL
of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium
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sulfate, and concentrate in vacuo.

o Cyclization: Dissolve the crude bromohydrin in 50 mL of anhydrous methanol. Add 15 mmol
of sodium methoxide and stir the reaction at room temperature for 1-2 hours, monitoring by
TLC.

o Workup and Purification: Quench the reaction by adding 100 mL of water. Extract the product
with diethyl ether, dry the organic phase, and concentrate. Purify by flash chromatography as
described in Method A to yield cis-2-Cyclohexyl-3-methyloxirane.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized 2-Cyclohexyl-3-methyloxirane requires a
combination of chromatographic and spectroscopic techniques.

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b070226/docs?utm_src=pdf-body#2-cyclohexyl-3-methyloxirane-cas-number
https://www.benchchem.com/product/b070226/docs?utm_src=pdf-body#2-cyclohexyl-3-methyloxirane-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070226?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Technique

Purpose

Expected Observations

Gas Chromatography (GC)

Purity assessment, reaction

monitoring.

A single peak for the purified
product. Retention time will be
shorter than the corresponding

diol (ring-opened product).

1H NMR

Structural elucidation and

diastereomeric ratio.

Protons on the oxirane ring
(H2, H3) are expected to
appear as doublets or doublet
of doublets in the 2.5-3.5 ppm
region. The coupling constant
(JH2-H3) helps determine
stereochemistry (~4-5 Hz for
cis, ~2-3 Hz for trans).
Complex multiplets for the
cyclohexyl group (1.0-2.0 ppm)
and a doublet for the methyl

group (~1.3 ppm).

13C NMR

Carbon skeleton confirmation.

Two characteristic peaks for
the epoxide carbons (C2, C3)
in the 50-65 ppm range.
Signals for the cyclohexyl and
methyl carbons will appear in

the aliphatic region.

Mass Spectrometry (MS)

Molecular weight confirmation.

The molecular ion peak [M]* at
m/z = 140.22. Common
fragmentation patterns would
include loss of a methyl group
(m/z = 125) or cleavage of the

cyclohexyl ring.

Infrared (IR) Spectroscopy

Functional group identification.

A characteristic band for the C-
O-C asymmetric stretch of the
epoxide ring around 1250 cm~1
and a ring "breathing" mode
around 800-900 cm~1. Strong
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C-H stretching bands around
2850-3000 cm~1,

Table 2: Summary of analytical techniques for the characterization of 2-Cyclohexyl-3-
methyloxirane.[2][9][10]

Reactivity and Applications in Drug Development

The synthetic value of 2-Cyclohexyl-3-methyloxirane is realized through the regioselective
and stereospecific ring-opening of the epoxide. This reaction serves as a gateway to a diverse
array of 1,2-difunctionalized cyclohexylpropane derivatives, which are common motifs in
pharmaceutical agents.

The regioselectivity of the ring-opening is dependent on the reaction conditions:

¢ Basic or Neutral Conditions: The nucleophile attacks the less sterically hindered carbon (C3,
the methyl-substituted carbon) in a classic Sn2 fashion, resulting in inversion of
stereochemistry at that center.

» Acidic Conditions: The epoxide oxygen is first protonated, and the reaction proceeds with
Sn2-like character but with significant Sn1-like carbocationic character developing at the
more substituted carbon (C2, the cyclohexyl-substituted carbon). Therefore, the nucleophile
preferentially attacks the more substituted carbon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis and evaluation of 3'- and 4'-substituted cyclohexyl noviomimetics that modulate
mitochondrial respiration - PMC [pmc.ncbi.nim.nih.gov]

2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents:
Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

3. CAS RN 16088-62-3 | Fisher Scientific [fishersci.com]

4. CAS 16088-62-3: (2S)-2-Methyloxirane | CymitQuimica [cymitquimica.com]

5. 2-METHYLOXIRANE | CAS 16088-62-3 [matrix-fine-chemicals.com]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b070226/docs?utm_src=pdf-body-img#2-cyclohexyl-3-methyloxirane-cas-number
https://www.benchchem.com/product/b070226?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC11664489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11664489/
https://www.mdpi.com/1420-3049/30/14/3025
https://www.mdpi.com/1420-3049/30/14/3025
https://www.fishersci.com/us/en/browse/cas/16088-62-3
https://cymitquimica.com/cas/16088-62-3/
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm16088623
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070226?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 6. lookchem.com [lookchem.com]

o 7. 2-Butyl-3-methyloxirane | C7H140 | CID 26970 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 8. Organic Syntheses Procedure [orgsyn.org]

e 9. env.go.jp [env.go.jp]

e 10. atsdr.cdc.gov [atsdr.cdc.gov]

» To cite this document: BenchChem. [2-Cyclohexyl-3-methyloxirane CAS number].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070226/docs#2-cyclohexyl-3-methyloxirane-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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